molecular formula C22H17N3O3 B2548014 1-methyl-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899981-23-8

1-methyl-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2548014
CAS No.: 899981-23-8
M. Wt: 371.396
InChI Key: RAPUADOSAOSXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic aromatic core with a carboxamide substituent at position 2.

Properties

IUPAC Name

1-methyl-2-oxo-N-(4-phenoxyphenyl)-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-25-20-15(6-5-13-23-20)14-19(22(25)27)21(26)24-16-9-11-18(12-10-16)28-17-7-3-2-4-8-17/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPUADOSAOSXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

  • CB2 Receptor Affinity: JT11 and FG160a exhibit high CB2 selectivity (>100-fold over CB1) due to their 4-methylcyclohexyl amide and long alkyl chains, which optimize hydrophobic binding . The target compound’s 4-phenoxyphenyl group may enhance selectivity via steric hindrance against CB1.
  • Antiviral Activity :
    • Compounds with benzyloxy and difluorobenzyl groups (e.g., 8, 9a) inhibit HIV integrase (IC₅₀ = 0.2–1.5 µM) through chelation of Mg²⁺ in the enzyme active site .
  • Metabolic Stability :
    • Fluorinated analogs (e.g., FG160a, 4-fluorobenzyl derivatives) resist oxidative degradation, improving half-life .
  • Imaging Applications :
    • Carborane-containing LUZ5 derivatives enable PET imaging of CB2 receptors in neurological disorders .

Structure-Activity Relationships (SAR)

  • Position 1 :
    • Longer alkyl chains (pentyl, chloropentyl) enhance CB2 binding but reduce solubility. Methyl or fluorobutyl groups balance potency and bioavailability .
  • Amide Substituents: Bulky groups (4-methylcyclohexyl, dicarba-closo-dodecaboranyl) improve CB2 selectivity and reduce off-target effects . Aryl groups with electron-withdrawing substituents (e.g., 4-phenoxyphenyl, 2,4-difluorobenzyl) enhance binding to hydrophobic pockets .
  • Halogenation :
    • Chlorine or fluorine at position 4 or 6 increases metabolic stability and membrane permeability .

Key Research Findings

CB2 Agonists: JT11 and FG160a demonstrate nanomolar potency at CB2, with minimal cytotoxicity (Jurkat cell viability >90% at 10 µM) .

Antiviral Agents : Benzyloxy-substituted derivatives inhibit HIV integrase at submicromolar concentrations, though cytotoxicity (e.g., 9a, CC₅₀ = 15 µM) limits therapeutic windows .

Imaging Probes : LUZ5 derivatives exhibit high brain uptake (SUV = 2.5 at 60 min post-injection) in preclinical models, supporting their use in neuroinflammation studies .

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